![molecular formula C19H20O3 B591293 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one CAS No. 1251830-57-5](/img/structure/B591293.png)
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one
Overview
Description
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one is a diarylheptanoid, a type of natural compound. It is hept-6-en-3-one substituted by a 4-hydroxyphenyl group at positions 1 and 7 . This compound has been isolated from the rhizomes of Curcuma kwangsiensis . It is a natural compound with anti-inflammatory characteristics .
Scientific Research Applications
1. Synthesis and Bioactive Properties
- The compound's stereoselective total synthesis, starting from 4-hydroxybenzaldehyde, has been achieved. This synthesis is significant for producing bioactive diarylheptanoids, a class of compounds known for their diverse biological activities (J. Kashanna et al., 2012).
2. Antifungal and Anticoccidium Activity
- Diarylheptenones, including variants of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, isolated from Zingiber officinale (ginger), have shown moderate anticoccidium activity and strong antifungal effects against Pyricularia oryzae (K. Endo et al., 1990).
3. Neuroprotective Activity
- The synthesis of natural and non-natural 5-deoxy-6,7-dihydrocurcuminoids (diarylheptanoids), including derivatives of this compound, demonstrated significant neuroprotective activity against glutamate-induced neuronal cell death. This suggests potential applications in neuroprotective therapeutics (P. Jirásek et al., 2014).
4. Liquid Crystal Polymers
- The compound has been used in the study of liquid-crystalline polymers. Such research contributes to the development of materials with unique thermal and mechanical properties (C. Pugh et al., 1997).
5. Antioxidant Properties
- Diarylheptanoids, including this compound, have been identified with potent antioxidant properties. These compounds can be useful in applications requiring the mitigation of oxidative stress (Chang-xin Zhou et al., 2007; J. Ponomarenko et al., 2014).
6. Antiplatelet Activity
- The compound's synthesis has implications in the development of antiplatelet diarylheptanoids, potentially contributing to cardiovascular disease treatments (S. Venkateswarlu et al., 2000).
Mechanism of Action
Target of Action
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, also known as N-17, is a diarylheptanoid . It has been identified as an effective inhibitor of the N protein , which is a multifunctional RNA-binding protein that plays a crucial role in the life cycle of SARS-CoV-2 .
Mode of Action
N-17 interacts with the N-terminal domain of the N protein (N-NTD), as validated by drug affinity responsive target stability assays . The binding of N-17 to the N-NTD has been predicted with molecular docking and molecular dynamics simulation .
Biochemical Pathways
The N protein is involved in the formation of helical ribonucleoproteins during the packaging of viral RNA genomes, regulation of viral RNA synthesis in the host, and regulation of the metabolism of infected cells . By inhibiting the N protein, N-17 can potentially disrupt these processes, thereby inhibiting the replication of the virus.
Result of Action
N-17 has demonstrated excellent antiviral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively . This suggests that N-17 could be a promising therapeutic agent for COVID-19.
Action Environment
The action, efficacy, and stability of N-17 could be influenced by various environmental factors. For instance, the compound has been isolated from the rhizomes of Curcuma kwangsiensis , suggesting that it may be more stable and effective in certain environments. Additionally, factors such as pH, temperature, and the presence of other compounds could potentially affect its action.
properties
IUPAC Name |
(E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,21-22H,2,4,7,10H2/b3-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFRZPRYDQDKCQ-HNQUOIGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CCC=CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)CC/C=C/C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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